molecular formula C18H24N2O3S2 B3008933 N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-(m-tolyl)methanesulfonamide CAS No. 2034397-99-2

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-(m-tolyl)methanesulfonamide

Cat. No. B3008933
CAS RN: 2034397-99-2
M. Wt: 380.52
InChI Key: VXBSJWJSMYTAKR-UHFFFAOYSA-N
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Description

The compound N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-(m-tolyl)methanesulfonamide is a methanesulfonamide derivative, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. Although the specific compound is not directly studied in the provided papers, insights can be drawn from the analysis of similar methanesulfonamide derivatives.

Synthesis Analysis

The synthesis of methanesulfonamide derivatives typically involves the introduction of the sulfonamide group to the desired core structure. While the papers provided do not detail the synthesis of the exact compound, they do offer a glimpse into the synthetic strategies that could be applied. For instance, the synthesis of related compounds often employs methods such as amide bond formation, which could be relevant for the synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-(m-tolyl)methanesulfonamide.

Molecular Structure Analysis

The molecular structure of methanesulfonamide derivatives is crucial for their biological activity. The papers discuss the conformational analysis and the possible stable conformers of related methanesulfonamide compounds using computational methods such as DFT calculations . These studies provide a foundation for understanding the conformational preferences and stability of the compound , which can be critical for its interactions with biological targets.

Chemical Reactions Analysis

Methanesulfonamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the sulfonamide group. The papers do not directly address the reactivity of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-(m-tolyl)methanesulfonamide, but they do mention the self-association of a trifluoro methanesulfonamide derivative in solution, which suggests that similar compounds may form dimers or higher-order structures through hydrogen bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonamide derivatives, such as solubility, melting point, and spectral properties, are influenced by their molecular structure. The vibrational and NMR spectroscopic studies of related compounds provide insights into the assignment of their vibrational spectra and the chemical shifts observed in NMR spectroscopy . These properties are essential for the identification and characterization of the compound and can also affect its biological activity.

Scientific Research Applications

Catalytic Applications and Synthesis

Catalytic Activation and Selective Couplings

Furan derivatives and methanesulfonamides are known for their roles in catalytic processes. For example, furan derivatives are used in the synthesis of gamma-butenolides, a process catalyzed by chiral phosphine, showcasing their potential in enantioselective syntheses (Jiang, Shi, & Shi, 2008). Similarly, methanesulfonates engage in regio- and stereoselective couplings, illustrating the importance of sulfonamide functionalities in precise chemical transformations (D’Angelo & Taylor, 2016).

Molecular Structure and DFT Studies

Detailed structural and vibrational property studies of related molecules, such as 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, provide insights into the molecular design and optimization for specific applications, highlighting the role of computational chemistry in understanding and designing furan and sulfonamide-based compounds (Sun et al., 2021).

Material Science and Corrosion Inhibition

Corrosion Inhibition

Furan derivatives, combined with sulfonamide functionalities, have been studied for their corrosion inhibition properties, demonstrating potential applications in protecting metals against corrosion. This suggests the compound could find applications in materials science, particularly in the development of new corrosion inhibitors (Sappani & Karthikeyan, 2014).

Biochemical Applications

Enzyme Inhibition

Quinolinyl sulfonamides, sharing the sulfonamide functional group, have been identified as potent inhibitors of methionine aminopeptidase, indicating the potential of sulfonamide derivatives in biochemical and pharmaceutical research for targeting specific enzymes (Huang et al., 2006).

properties

IUPAC Name

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S2/c1-15-3-2-4-16(11-15)14-25(21,22)19-12-18(17-5-8-23-13-17)20-6-9-24-10-7-20/h2-5,8,11,13,18-19H,6-7,9-10,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBSJWJSMYTAKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC(C2=COC=C2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-1-(m-tolyl)methanesulfonamide

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